molecular formula C12H20O B13789572 Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy CAS No. 90530-04-4

Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy

Cat. No.: B13789572
CAS No.: 90530-04-4
M. Wt: 180.29 g/mol
InChI Key: DFAHIMHECXLSIS-BMKPUPTLSA-N
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Description

Bicyclo[2.2.1]heptane, 2-ethylidene-6-isopropoxy is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with two functional groups: an ethylidene substituent at position 2 and an isopropoxy group at position 4. The ethylidene moiety introduces unsaturation (a double bond), while the isopropoxy group adds steric bulk and ether functionality. This combination of structural features makes the compound of interest in organic synthesis, particularly in the development of chiral catalysts, polymer precursors, or pharmaceutical intermediates .

The compound’s bicyclic framework imparts rigidity, which can enhance thermal stability and influence stereochemical outcomes in reactions.

Properties

CAS No.

90530-04-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(1S,2E,4R)-2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3/b10-4+/t9-,11-,12?/m0/s1

InChI Key

DFAHIMHECXLSIS-BMKPUPTLSA-N

Isomeric SMILES

C/C=C/1\C[C@H]2C[C@@H]1C(C2)OC(C)C

Canonical SMILES

CC=C1CC2CC1C(C2)OC(C)C

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

One of the most effective and widely reported methods for constructing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, specifically involving cyclopentadienes and dienophiles.

  • A 2021 study describes the synthesis of bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons using an intermolecular Diels-Alder reaction of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. This diene structure is novel and enables the formation of bicyclo[2.2.1]heptane derivatives with two oxygen functionalities, which can be further modified to introduce isopropoxy and ethylidene groups at specific positions.

  • Additionally, intramolecular Diels-Alder reactions using dienes bearing a dienophile moiety at the C-5 position can generate tricyclic frameworks containing bicyclo[2.2.1]heptane cores. This method allows for versatile functionalization and stereochemical control, making it suitable for preparing 2-ethylidene-6-isopropoxy derivatives.

Nucleophilic Substitution and Amine Coupling Routes

  • A patent (US5679693A) details a method for preparing 1-azoniabicyclo[2.2.1]heptanes through nucleophilic substitution reactions involving amino alcohol derivatives. This involves reacting alcohols with sulfonyl chloride derivatives (such as methanesulfonyl chloride) to form good leaving groups, followed by treatment with tertiary amines in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) at elevated temperatures (70°-90°C, often reflux).

  • The reaction conditions typically involve:

    • Use of polar aprotic solvents (acetonitrile preferred, but also N,N-dimethylformamide, tetrahydrofuran, dioxane).
    • Temperature control between 70°C and 130°C depending on the step.
    • Use of bases such as triethylamine or lithium diisopropylamide (LDA) to facilitate substitution or deprotonation steps.
  • This approach is adaptable for introducing isopropoxy groups via nucleophilic substitution or alkylation on the bicyclo[2.2.1]heptane skeleton, enabling the preparation of 2-ethylidene-6-isopropoxy derivatives.

Multi-Step Synthesis Involving Protected Intermediates

  • Experimental procedures reported include multi-step synthesis where protected intermediates such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride are reacted with amines or other nucleophiles under controlled conditions (e.g., THF solvent, 100°C, molecular sieves) for extended reaction times (up to 70 hours) to yield bicyclic compounds with high stereochemical purity.

  • Table of typical reaction conditions and yields from these studies is summarized below:

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
1 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl + N,N-diisopropylethylamine THF 100°C 70 h 37.1 - 62.8 Molecular sieves used; prep-HPLC purification
2 Reaction of chloro-substituted bicyclic intermediate + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl + triethylamine - 130°C (sealed tube) 3 h Quantitative isolated (220 mg) Extraction and silica gel chromatography purification

Comparative Summary of Preparation Methods

Method Type Key Reagents Solvents Temperature Range Reaction Time Advantages Limitations
Diels-Alder Cycloaddition 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, dienophiles Not specified (typically inert solvents) Variable, moderate to high Hours to days High stereoselectivity; versatile functionalization Requires synthesis of specialized dienes; multi-step
Nucleophilic Substitution Alcohol derivatives, sulfonyl chlorides, tertiary amines Acetonitrile, THF, DMF 70-130°C Hours Straightforward; scalable; good yields Requires careful temperature control; purification needed
Multi-step Coupling Protected bicyclic amines, bases like LDA or triethylamine THF 100°C Up to 70 h High stereochemical control; high purity Long reaction times; complex purification

Research Findings and Notes

  • The Diels-Alder approach enables the construction of bicyclo[2.2.1]heptane skeletons functionalized at bridgehead carbons, which is critical for introducing the ethylidene and isopropoxy substituents.

  • The nucleophilic substitution strategy allows for the introduction of isopropoxy groups via reaction of appropriate leaving groups under polar aprotic conditions, with temperature and solvent choice being crucial for optimal yields.

  • Extended reaction times and use of molecular sieves in THF solvent at elevated temperatures have been shown to improve yields and stereochemical purity when coupling bicyclic intermediates with amines or alkoxy groups.

  • Purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) and silica gel chromatography are essential to isolate the desired bicyclo[2.2.1]heptane derivatives in pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Applications in Material Science

Polymer Chemistry : Bicyclic compounds like bicyclo[2.2.1]heptane are utilized as building blocks in polymer synthesis due to their ability to enhance mechanical properties and thermal stability of the resulting materials. Their incorporation into polymer matrices can lead to improved performance characteristics, making them suitable for applications in coatings and adhesives.

Additives : The compound's unique structure allows it to serve as an effective additive in various industrial applications, enhancing properties such as flexibility and durability in materials like plastics and rubbers .

Medicinal Chemistry

Bicyclo[2.2.1]heptane derivatives have been explored for their potential medicinal applications. The structural features of these compounds can be leveraged to design novel therapeutic agents with specific biological activities. For instance:

  • Anticancer Agents : Some studies have indicated that bicyclic compounds may exhibit cytotoxic properties against certain cancer cell lines, suggesting their potential as leads for drug development.
  • Anti-inflammatory Properties : Research has pointed towards the anti-inflammatory effects of certain bicyclo derivatives, which could be beneficial in treating inflammatory diseases.

Cosmetic Formulations

The compound has also found applications in the cosmetic industry, where it is used for its fragrance properties and stability within formulations. Its herbal citrus odor profile makes it an attractive ingredient for perfumes and personal care products .

Formulation Stability : In cosmetic formulations, the stability of bicyclo[2.2.1]heptane derivatives can enhance the shelf-life and efficacy of products, ensuring consistent performance over time.

Case Study 1: Polymer Development

In a recent study on polymer composites incorporating bicyclo[2.2.1]heptane derivatives, researchers found significant improvements in tensile strength and thermal resistance compared to traditional polymers without these additives. This advancement highlights the potential for developing more durable materials suitable for high-performance applications.

Case Study 2: Cosmetic Efficacy

A formulation study evaluated the incorporation of bicyclo[2.2.1]heptane into skin creams aimed at enhancing moisture retention and sensory feel on the skin. Results indicated improved hydration levels compared to control formulations lacking the compound, demonstrating its efficacy as a cosmetic ingredient.

Mechanism of Action

The mechanism by which 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptane Family

The following table summarizes key derivatives of bicyclo[2.2.1]heptane and their properties based on the provided evidence:

Compound Name Functional Groups/Substituents CAS Number Key Features/Applications Reference
Bicyclo[2.2.1]hept-2-ene, heptachloro- Heptachloro substitution on bicyclo core 28680-45-7 High halogen content; potential use in flame retardants or agrochemicals
2-Boc-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane Boc-protected amine, hydroxymethyl group Not provided Intermediate in drug discovery; chiral scaffold for APIs
(1S,4S)-5-Boc-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane Boc-protected amine, thia- and oxo-groups AS97478 Sulfur-containing bicyclic system; used in medicinal chemistry
Bicyclo[2.2.1]heptane, 2-ethylidene-6-isopropoxy Ethylidene, isopropoxy groups Not provided Hypothesized applications in catalysis or polymer science N/A

Functional Group Analysis

  • Ethylidene vs. Halogenation : Unlike the heptachloro derivative , the ethylidene group in the target compound introduces unsaturation, which may increase reactivity toward electrophilic additions or cycloadditions. The absence of halogens reduces environmental toxicity concerns.
  • Isopropoxy vs. Amine/Thia Groups : The isopropoxy group in the target compound contrasts with nitrogen- or sulfur-containing analogues (e.g., azabicyclo or thia-bicyclo derivatives from ). These heteroatom-containing variants are prioritized in drug discovery due to their ability to mimic natural heterocycles or enhance bioavailability .
  • Rigidity and Chirality : All bicyclo[2.2.1]heptane derivatives share a rigid framework, but substituents like hydroxymethyl or thia groups introduce additional stereochemical complexity, as seen in compounds priced at $330–378 per 100mg for pharmaceutical R&D .

Research Findings and Gaps

  • Drug Discovery Context : While azabicyclo[2.2.1]heptane derivatives are well-documented in medicinal chemistry (e.g., AS97478 and 2-Boc-5-(hydroxymethyl) variants), the target compound’s isopropoxy group may limit its utility in this field due to reduced hydrogen-bonding capacity compared to amines or alcohols .
  • Thermal Stability : The ethylidene group could lower thermal stability relative to fully saturated analogues like heptachloro-bicyclo[2.2.1]heptane, which may decompose at higher temperatures due to C-Cl bond cleavage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing bicyclo[2.2.1]heptane derivatives with ethylidene and alkoxy substituents?

  • Methodological Answer : Synthesis often involves Diels-Alder reactions or cyclopropanation strategies. For alkoxy-substituted bicyclo systems, etherification via nucleophilic substitution (e.g., using isopropanol under acidic conditions) is common. Structural analogs like 2-ethyl-5-methoxybicyclo[2.2.1]heptane suggest regioselective functionalization of the bicyclic framework is critical . Characterization via GC-MS and NMR (¹H/¹³C) is essential to confirm regiochemistry and purity .

Q. How should researchers handle and store bicyclo[2.2.1]heptane derivatives to minimize decomposition?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of ethylidene groups. Use amber glass vials to avoid photodegradation. Safety protocols for similar bicyclic compounds (e.g., skin/eye irritation risks) recommend fume hoods, gloves, and emergency eyewash stations .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of 2-ethylidene-6-isopropoxy substituents?

  • Methodological Answer : ¹H NMR coupling constants (e.g., vicinal coupling in ethylidene groups) and NOE experiments resolve stereochemistry. For alkoxy groups, ¹³C NMR chemical shifts (e.g., δ 70–90 ppm for ethers) confirm substitution patterns. X-ray crystallography, as used for analogs like (1S,6R)-bicyclo[4.1.0]heptan-2-amine, provides definitive structural validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving ethylidene groups on bicyclic frameworks?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain regioselectivity in cycloadditions or rearrangements. For example, analogs like 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane show how steric and electronic effects govern reactivity . Compare computed IR/Raman spectra with experimental data to validate mechanistic pathways .

Q. What strategies mitigate challenges in quantifying isopropoxy group stability under catalytic conditions?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to monitor ether cleavage rates. For acid-sensitive systems, employ non-protic solvents (e.g., DCM) and mild bases. Literature reviews of bicyclo[3.2.0] systems highlight the importance of steric shielding to protect alkoxy groups .

Q. How can researchers address discrepancies in reported synthetic yields for bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Systematic replication of published procedures with controlled variables (e.g., catalyst loading, solvent purity) is critical. Use Design of Experiments (DoE) to identify yield-limiting factors. Peer-reviewed frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure rigorous experimental design .

Q. What computational tools predict the biological activity of bicyclo[2.2.1]heptane derivatives with alkoxy substituents?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with target proteins. PubChem data for analogs (e.g., InChIKey: WCVFUHDAUIXONO-ZJVNHHPWSA-N) provide reference structures for comparative studies . ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties .

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